2-(7-chloro-1H-indol-3-yl)acetonitrile
Overview
Description
2-(7-Chloro-1H-indol-3-yl)acetonitrile is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds, and this particular compound features a chlorine atom at the 7th position of the indole ring, along with an acetonitrile group attached to the 3rd position. This structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways and their downstream effects would depend on the exact nature of the target and the structure of the indole derivative.
Result of Action
Indole derivatives are known to have a variety of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indole derivatives .
Biochemical Analysis
Biochemical Properties
. These activities suggest that 2-(7-chloro-1H-indol-3-yl)acetonitrile may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
The specific cellular effects of this compound are currently unknown due to the lack of direct research on this compound. Given the broad spectrum of biological activities associated with indole derivatives , it can be hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-chloro-1H-indol-3-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 7-chloroindole as the starting material.
Nucleophilic Substitution: The indole nitrogen is then reacted with chloroacetonitrile under nucleophilic substitution conditions to form the desired product.
Purification: The reaction mixture is purified using standard techniques such as recrystallization or column chromatography to isolate the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(7-Chloro-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Substitution reactions at the indole ring or the acetonitrile group can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Indole-3-carboxylic acid derivatives.
Reduction Products: 2-(7-chloro-1H-indol-3-yl)ethylamine.
Substitution Products: Various substituted indoles and acetonitrile derivatives.
Scientific Research Applications
2-(7-Chloro-1H-indol-3-yl)acetonitrile has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity, including potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific receptors or enzymes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-(7-chloro-1H-indol-3-yl)ethan-1-amine
2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid
7-chloroindole
Properties
IUPAC Name |
2-(7-chloro-1H-indol-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEMFYCURAAFLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441702 | |
Record name | 2-(7-chloro-1H-indol-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221377-37-3 | |
Record name | 2-(7-chloro-1H-indol-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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